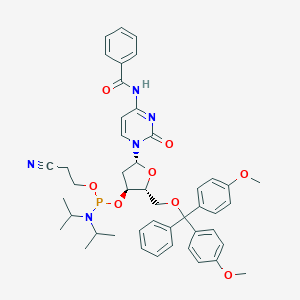

DMT-dC(bz) Phosphoramidite

Description

Properties

IUPAC Name |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-40-30-43(50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)58-41(40)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,43+,60?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTNFMKLGRFZDX-SALLYJDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H52N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431406 | |

| Record name | Bz-dC Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

833.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102212-98-6 | |

| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102212-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bz-dC Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.228.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Guardian of the Code: Unraveling the Role of the Benzoyl Protecting Group in DMT-dC(bz) Phosphoramidite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic oligonucleotide manufacturing, precision and control are paramount. The phosphoramidite (B1245037) method stands as the cornerstone of modern DNA and RNA synthesis, enabling the creation of custom sequences with high fidelity. Central to this process is the use of protecting groups, transient molecular shields that prevent unwanted side reactions. This technical guide delves into the critical role of the benzoyl (Bz) protecting group in N-benzoyl-5′-O-dimethoxytrityl-2′-deoxycytidine-3′-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dC(bz) Phosphoramidite. We will explore its function, the quantitative aspects of its application and removal, and the detailed experimental protocols that govern its use.

The Imperative of Protection: Why Benzoyl?

The exocyclic amine (-NH₂) of the nucleobase cytosine is a nucleophilic site, prone to reacting with the activated phosphoramidite monomers during the coupling step of oligonucleotide synthesis. Such unintended side reactions would lead to branched chains and a heterogeneous final product, compromising the integrity and function of the desired oligonucleotide.

The benzoyl (Bz) group, an acyl protecting group, is introduced to temporarily block this reactive exocyclic amine of deoxycytidine.[1] Its key features make it a workhorse in oligonucleotide synthesis:

-

Stability: The benzoyl group is robust enough to withstand the various chemical conditions encountered during the multi-step synthesis cycle, including the acidic conditions of detritylation and the oxidative environment.

-

High Coupling Efficiency: The presence of the benzoyl group does not significantly hinder the coupling reaction, allowing for near-quantitative addition of the cytidine (B196190) monomer to the growing oligonucleotide chain.[2] This high efficiency is crucial for the synthesis of long oligonucleotides.

-

Facile Removal: Following the completion of the oligonucleotide assembly, the benzoyl group can be efficiently removed under basic conditions, typically using aqueous ammonia (B1221849) or methylamine (B109427), to restore the natural cytosine base.[1]

Quantitative Analysis of Performance

The efficacy of a protecting group is measured by its performance in both the protection and deprotection phases. The following tables summarize the key quantitative data associated with the use of the benzoyl group in this compound.

Table 1: Coupling Efficiency of this compound

| Parameter | Typical Value | Method of Determination |

| Per-step Coupling Efficiency | >99% | Trityl Cation Monitoring (UV-Vis Spectrophotometry) |

| Overall Yield (for a 20-mer) | ~82% | Calculated from average per-step efficiency |

Note: The overall yield is highly dependent on the length of the oligonucleotide and the efficiency of each synthesis cycle.

Table 2: Comparative Deprotection Kinetics of N-Benzoyl-Deoxycytidine

| Deprotection Reagent & Conditions | Half-life (t½) of Benzoyl Group Removal |

| Concentrated Ammonium (B1175870) Hydroxide (B78521) (55°C) | ~ 2 hours |

| Ammonium Hydroxide/Methylamine (1:1) (AMA) (Room Temperature) | < 10 minutes |

| Anhydrous Ammonia (gas phase) | ~ 30-60 minutes |

Data is compiled from various sources and represents typical deprotection times. Actual times may vary based on specific laboratory conditions and the sequence context of the oligonucleotide.

The Synthetic Workflow: A Visual Guide

The journey from a single this compound monomer to its incorporation into a final, deprotected oligonucleotide involves a meticulously orchestrated series of chemical reactions. The following diagrams, generated using the DOT language, illustrate the key stages of this process.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Caption: The workflow for the final deprotection of the synthetic oligonucleotide.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the key experiments involving this compound. These are generalized protocols and may require optimization based on the specific DNA synthesizer and reagents used.

Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle

1. Detritylation (Deblocking):

- The solid support-bound oligonucleotide is treated with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) for 1-2 minutes.

- The resulting orange-colored trityl cation is washed away with acetonitrile (B52724). The absorbance of the cation at 495 nm is measured to determine the coupling efficiency of the previous cycle.

- The support is thoroughly washed with acetonitrile to remove any residual acid.

2. Coupling:

- A solution of this compound (typically 0.1 M in acetonitrile) and an activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile) are simultaneously delivered to the synthesis column.

- The reaction is allowed to proceed for 1-5 minutes, during which the activated phosphoramidite couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.

- The column is then washed with acetonitrile.

3. Capping:

- To block any unreacted 5'-hydroxyl groups and prevent the formation of deletion mutations, a capping step is performed.

- Two solutions, Cap A (acetic anhydride (B1165640) in tetrahydrofuran/lutidine) and Cap B (N-methylimidazole in tetrahydrofuran), are mixed and delivered to the column.

- The reaction is allowed to proceed for 1-2 minutes, acetylating the unreacted hydroxyl groups.

- The column is washed with acetonitrile.

4. Oxidation:

- The unstable phosphite triester linkage is oxidized to a more stable phosphate triester.

- A solution of 0.02 M iodine in tetrahydrofuran/water/pyridine is delivered to the column.

- The oxidation is typically complete within 1-2 minutes.

- The column is washed with acetonitrile, completing one cycle of nucleotide addition.

Protocol 2: Cleavage and Deprotection

1. Cleavage from Solid Support and Phosphate Deprotection:

- The solid support is treated with concentrated aqueous ammonium hydroxide (28-30%) at room temperature for 1-2 hours or at 55°C for 30-60 minutes. This cleaves the succinyl linker, releasing the oligonucleotide from the support, and also removes the cyanoethyl protecting groups from the phosphate backbone.

- The supernatant containing the oligonucleotide is collected.

2. Base Deprotection (Removal of Benzoyl Groups):

- The collected ammoniacal solution is heated at 55°C for 8-16 hours to ensure complete removal of the benzoyl protecting groups from the cytosine (and adenine, if present) bases.

- Alternative Rapid Deprotection: For faster deprotection, a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) can be used at room temperature for 10-15 minutes or at 65°C for 5 minutes.

- After deprotection, the solution is cooled, and the ammonia and/or methylamine are removed by vacuum centrifugation.

3. Final Purification:

- The deprotected oligonucleotide is typically purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from shorter, failed sequences.

Conclusion

The benzoyl protecting group plays an indispensable role in the successful synthesis of high-quality oligonucleotides using this compound. Its chemical stability throughout the synthesis cycle, coupled with its efficient removal during the final deprotection step, ensures the integrity of the cytosine base and the fidelity of the final product. A thorough understanding of its function, the quantitative aspects of its performance, and the detailed experimental protocols for its use are essential for researchers and professionals in the fields of molecular biology, diagnostics, and therapeutic drug development. By mastering the application of this fundamental chemical tool, the synthesis of custom oligonucleotides for a myriad of applications can be achieved with precision and reliability.

References

Structure and chemical properties of N-benzoyl-5'-O-DMT-2'-deoxycytidine-3'-phosphoramidite

An In-depth Technical Guide to N-benzoyl-5'-O-DMT-2'-deoxycytidine-3'-phosphoramidite

Abstract

N-benzoyl-5'-O-DMT-2'-deoxycytidine-3'-phosphoramidite is a critical building block in the chemical synthesis of oligonucleotides. Its unique combination of protecting groups—the dimethoxytrityl (DMT) group at the 5' position, the benzoyl (Bz) group on the exocyclic amine of the cytidine (B196190) base, and the 3'-phosphoramidite moiety—enables the efficient and controlled, stepwise addition of cytidine nucleotides onto a growing DNA or RNA chain via the phosphoramidite (B1245037) method. This guide provides a comprehensive overview of its structure, chemical properties, and application in solid-phase oligonucleotide synthesis, complete with experimental protocols and technical data for professionals in research and drug development.

Chemical Structure and Properties

The molecular structure of N-benzoyl-5'-O-DMT-2'-deoxycytidine-3'-phosphoramidite is designed for stability during storage and specific reactivity during synthesis. The 5'-DMT group is an acid-labile protecting group for the 5'-hydroxyl function, the N-benzoyl group protects the exocyclic amine of the cytosine base, and the 3'-phosphoramidite is the reactive group that forms the internucleotide linkage.

Caption: Simplified structure of N-benzoyl-5'-O-DMT-2'-deoxycytidine-3'-phosphoramidite.

Physicochemical Properties

The following table summarizes the key quantitative and qualitative properties of this phosphoramidite.

| Property | Value | Reference(s) |

| CAS Number | 102212-98-6 | [1][2][3] |

| Molecular Formula | C₄₆H₅₂N₅O₈P | [1][2][3] |

| Molecular Weight | 833.93 g/mol | [1][3] |

| Appearance | White to pale yellow powder | [] |

| Purity | ≥98% (typically by HPLC) | [2][3][] |

| Solubility | Soluble in DMSO (≥10 mg/ml), Ethanol (≥10 mg/ml), and Acetonitrile (B52724) | [2] |

| Storage Conditions | Store at -20°C to -15°C under an inert atmosphere. Keep container tightly closed. | [1][2] |

| IUPAC Name | N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | [] |

Application in Solid-Phase Oligonucleotide Synthesis

This phosphoramidite is a fundamental reagent for the automated chemical synthesis of DNA oligonucleotides.[5] The synthesis process is a cyclical reaction that sequentially adds nucleotide building blocks to a growing chain attached to a solid support, such as controlled pore glass (CPG).[6][7] The cycle, which proceeds in the 3' to 5' direction, consists of four main steps: detritylation, coupling, capping, and oxidation.[7]

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Experimental Protocols

The following sections provide generalized methodologies for the use of N-benzoyl-5'-O-DMT-2'-deoxycytidine-3'-phosphoramidite in a standard automated DNA synthesizer.

Reagent Preparation

-

Phosphoramidite Solution: Dissolve N-benzoyl-5'-O-DMT-2'-deoxycytidine-3'-phosphoramidite in anhydrous acetonitrile to a final concentration of 0.05-0.15 M. This solution must be kept under an inert atmosphere (Argon or Nitrogen) to prevent degradation.

-

Activator: A 0.25-0.5 M solution of 1H-tetrazole or a suitable alternative like 4,5-dicyanoimidazole (B129182) in anhydrous acetonitrile.[8][9]

-

Detritylation Reagent: 3-5% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (B109758) (DCM).[7][10]

-

Capping Reagents:

-

Cap A: Acetic anhydride/2,6-lutidine/THF.

-

Cap B: N-methylimidazole/THF.

-

-

Oxidizer: A solution of 0.02-0.05 M iodine in THF/water/pyridine.

Synthesis Cycle Protocol (per nucleotide addition)

This protocol outlines a single cycle for adding a deoxycytidine residue to the growing oligonucleotide chain on a solid support.

-

Step 1: Detritylation

-

The solid support column is washed with anhydrous acetonitrile.

-

The detritylation reagent (e.g., 3% TCA in DCM) is passed through the column for 60-120 seconds.[10] This cleaves the 5'-DMT group, yielding a free 5'-hydroxyl group and releasing the orange-colored dimethoxytrityl cation, which can be quantified spectrophotometrically to monitor coupling efficiency.[7][11]

-

The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

-

Step 2: Coupling

-

The prepared dC(Bz) phosphoramidite solution and the activator solution are simultaneously delivered to the column.

-

The reaction is allowed to proceed for 30-180 seconds. The protonated activator converts the diisopropylamino group of the phosphoramidite into a good leaving group, which is then displaced by the free 5'-hydroxyl group on the solid support.[7] This forms a new internucleoside phosphite triester linkage.

-

-

Step 3: Capping

-

To prevent the formation of deletion-mutant oligonucleotides, any unreacted 5'-hydroxyl groups are permanently blocked.

-

A mixture of Capping A and Capping B reagents is passed through the column for 30-60 seconds. This acetylates the free hydroxyl groups, rendering them unreactive in subsequent coupling steps.[7]

-

The column is washed with acetonitrile.

-

-

Step 4: Oxidation

-

The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate triester.

-

The iodine-based oxidizing solution is passed through the column for 30-60 seconds.

-

The column is washed with acetonitrile to remove excess iodine and prepare for the next cycle.

-

Post-Synthesis Cleavage and Deprotection

-

Cleavage from Support: After the final synthesis cycle, the column is washed and dried with an inert gas. Concentrated ammonium (B1175870) hydroxide (B78521) (or a mixture of ammonium hydroxide/methylamine) is passed through the column to cleave the ester linkage holding the oligonucleotide to the solid support.

-

Base Deprotection: The resulting solution, containing the oligonucleotide, is heated at 55-65°C for 5-8 hours.[10] This removes the benzoyl (Bz) protecting group from the cytidine bases and the cyanoethyl groups from the phosphate backbone.

-

Purification: The final deprotected oligonucleotide is typically purified from failure sequences and residual protecting groups using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[11][12]

Quality Control and Analysis

The purity and identity of N-benzoyl-5'-O-DMT-2'-deoxycytidine-3'-phosphoramidite are critical for successful oligonucleotide synthesis.

| Analysis Method | Purpose | Expected Results |

| Reverse-Phase HPLC | Assesses purity and detects the presence of related impurities.[][12] | A major peak corresponding to the product with a purity of ≥98%. Potential impurities include the corresponding H-phosphonate or species lacking the DMT group.[13] |

| ³¹P NMR | Confirms the presence and purity of the phosphoramidite group. | A characteristic signal in the range of 146-150 ppm, indicative of the trivalent phosphorus in the phosphoramidite moiety. The presence of other signals could indicate oxidation or hydrolysis.[12] |

| ¹H NMR | Confirms the overall chemical structure, including the presence of DMT, benzoyl, and deoxyribose protons. | Characteristic peaks corresponding to the protons of the DMT group (aromatic region), the benzoyl group (aromatic region), the sugar moiety, and the diisopropyl and cyanoethyl groups of the phosphoramidite.[10][14] |

| Mass Spectrometry | Confirms the molecular weight of the compound. | A peak corresponding to the calculated mass [M+H]⁺ or other adducts (e.g., [M+Na]⁺), confirming the correct molecular formula.[10] |

Conclusion

N-benzoyl-5'-O-DMT-2'-deoxycytidine-3'-phosphoramidite is an indispensable reagent in modern biotechnology and drug development, forming the foundation for the synthesis of custom DNA sequences used in PCR primers, DNA probes, antisense oligonucleotides, and gene synthesis. A thorough understanding of its chemical properties, coupled with stringent quality control and optimized synthesis protocols, is essential for producing high-fidelity oligonucleotides for research, diagnostic, and therapeutic applications.

References

- 1. N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite | 102212-98-6 | PB09173 [biosynth.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 5. libpubmedia.co.uk [libpubmedia.co.uk]

- 6. digital.csic.es [digital.csic.es]

- 7. biotage.com [biotage.com]

- 8. N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite | 105931-57-5 | PB09089 [biosynth.com]

- 9. usbio.net [usbio.net]

- 10. academic.oup.com [academic.oup.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Synthesis of oligodeoxyribonucleotide N3'-->P5' phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. usp.org [usp.org]

- 14. Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

DMT-dC(bz) Phosphoramidite CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-N-benzoyl-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dC(bz) Phosphoramidite (B1245037). It is a critical reagent in the chemical synthesis of DNA, a process fundamental to numerous applications in research, diagnostics, and therapeutics.

Core Properties of DMT-dC(bz) Phosphoramidite

This compound is a chemically modified derivative of the naturally occurring deoxynucleoside, deoxycytidine. These modifications are crucial for its function in the phosphoramidite method of oligonucleotide synthesis. The key quantitative data for this compound are summarized below.

| Property | Value | References |

| CAS Number | 102212-98-6 | [1][2][3] |

| Molecular Weight | 833.91 g/mol | [1][2][3][] |

| Molecular Formula | C₄₆H₅₂N₅O₈P | [1][3] |

| Appearance | White to off-white powder | [1][5] |

| Purity (HPLC) | ≥98.0% | [3] |

| Storage Temperature | -20°C to 8°C, protect from light and moisture | [1][5] |

The Role in Oligonucleotide Synthesis

This compound is a fundamental building block for the synthesis of custom DNA sequences. Its chemical structure is designed for the stepwise, controlled addition of a deoxycytidine nucleotide to a growing oligonucleotide chain. This process, known as solid-phase oligonucleotide synthesis, is the gold standard for producing synthetic DNA.[2][6]

The key features of this compound in this process are:

-

The 5'-DMT (Dimethoxytrityl) group: This acid-labile protecting group shields the 5'-hydroxyl of the deoxycytidine. Its removal at the beginning of each synthesis cycle allows for the subsequent coupling reaction. The release of the DMT cation, which is brightly colored, also serves as a convenient method for monitoring the efficiency of each coupling step.[3]

-

The Benzoyl (bz) group: This base-labile group protects the exocyclic amine of the cytosine base. This prevents unwanted side reactions during the synthesis process.[3][7]

-

The 3'-Phosphoramidite group: This is the reactive moiety that, upon activation, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, extending the DNA sequence by one base.[2]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The process is typically performed on an automated DNA synthesizer.[2] The core steps of a single synthesis cycle are outlined below.

1. Initialization: The synthesis begins with a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.

2. Synthesis Cycle:

-

Step 1: Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane.[8][9] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Step 2: Coupling: The this compound is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT), and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[8][10] This forms a phosphite (B83602) triester linkage.

-

Step 3: Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated using a capping solution, typically a mixture of acetic anhydride (B1165640) and N-methylimidazole.[8]

-

Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester linkage using an oxidizing agent, commonly a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[8][9]

This cycle is repeated for each nucleotide to be added to the sequence.

3. Final Cleavage and Deprotection: Once the desired sequence is assembled, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (including the benzoyl groups on the bases and the cyanoethyl groups on the phosphate (B84403) backbone) are removed by treatment with a strong base, such as concentrated ammonium (B1175870) hydroxide.[11]

4. Purification: The final product is typically purified by high-performance liquid chromatography (HPLC) to isolate the full-length oligonucleotide from any shorter, failed sequences.[2]

Experimental Workflow Diagram

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

References

- 1. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 3. DMT-dC(bz) Phosphoramidite | AxisPharm [axispharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. twistbioscience.com [twistbioscience.com]

- 7. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. biotage.com [biotage.com]

- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 11. atdbio.com [atdbio.com]

The Cornerstone of Oligonucleotide Synthesis: A Technical Guide to Benzoyl-Protected Cytosine Phosphoramidite

For researchers, scientists, and professionals in drug development, the chemical synthesis of oligonucleotides is a foundational technology. At the heart of this process lies the use of protected nucleoside phosphoramidites, with benzoyl-protected deoxycytidine (Bz-dC) phosphoramidite (B1245037) serving as a crucial and widely utilized building block. This technical guide provides an in-depth exploration of the key features, benefits, and experimental protocols associated with the use of this essential reagent in solid-phase oligonucleotide synthesis.

The benzoyl (Bz) protecting group for the exocyclic amine of cytosine is a long-standing and reliable choice in phosphoramidite chemistry. Its stability during the iterative steps of oligonucleotide chain elongation, coupled with its predictable and well-characterized deprotection, has made it a staple in both academic and industrial settings. This guide will delve into the quantitative aspects of its performance, provide detailed experimental methodologies, and visualize the synthesis workflow.

Core Features and Benefits

The primary function of the benzoyl group on the cytosine base is to prevent unwanted side reactions at the N4-amino group during the phosphoramidite coupling cycle.[1] This protection is critical for ensuring the fidelity of the synthesized oligonucleotide sequence.

Key benefits of using benzoyl-protected cytosine phosphoramidite include:

-

High Coupling Efficiency: Benzoyl-protected cytosine phosphoramidite consistently demonstrates high coupling efficiencies, often exceeding 98-99%. This is paramount for the synthesis of long oligonucleotides, as the overall yield is a product of the coupling efficiency at each step.[2]

-

Stability: The benzoyl group is stable to the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group in each cycle of the synthesis. This stability prevents premature deprotection and subsequent side reactions.

-

Well-Characterized Deprotection: The removal of the benzoyl group is typically achieved using aqueous ammonium (B1175870) hydroxide (B78521).[3] While effective, the kinetics of this deprotection are slower compared to some more modern protecting groups. The half-life for the cleavage of the benzoyl group from deoxycytidine with ammonium hydroxide at room temperature is approximately two hours.[4]

-

Compatibility: It is compatible with the standard phosphoramidite synthesis workflow and other commonly used protecting groups for adenine (B156593) (benzoyl) and guanine (B1146940) (isobutyryl).[1]

Quantitative Performance Data

The performance of benzoyl-protected cytosine phosphoramidite can be quantified in several key areas. The following tables summarize available data on coupling efficiency and potential side reactions during deprotection.

| Parameter | Value | Conditions/Notes |

| Average Coupling Efficiency | >99% | Dependent on synthesizer, reagents, and protocol. Efficiencies of 99.97% and 99.95% have been reported in optimized syntheses.[5] |

| Deprotection Half-life (Ammonium Hydroxide) | ~2 hours | At room temperature. This is the rate-limiting step in standard deprotection protocols.[4] |

| Deprotection Reagent | Side Reaction | Extent of Side Reaction | Notes |

| Ethylene Diamine | Transamination | ~16% | This reagent is sometimes used for deprotecting methylphosphonate (B1257008) oligonucleotides. Pre-treatment with ammonium hydroxide can reduce this side reaction.[6] |

| Aqueous Methylamine (AMA) | Transamination (forms N4-Me-dC) | Significant | To avoid this, acetyl-protected dC (Ac-dC) is recommended when using AMA for rapid deprotection.[7][8] |

Experimental Protocols

The following section details a standard protocol for a single coupling cycle in solid-phase oligonucleotide synthesis using benzoyl-protected cytosine phosphoramidite.

Materials and Reagents:

-

Benzoyl-protected cytosine phosphoramidite (Bz-dC) solution (e.g., 0.1 M in anhydrous acetonitrile)

-

Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

-

Capping solution A (e.g., Acetic anhydride (B1165640) in THF/Lutidine)

-

Capping solution B (e.g., 16% 1-Methylimidazole in THF)

-

Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

-

Anhydrous acetonitrile (B52724) (for washing)

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside attached

Instrumentation:

-

Automated DNA/RNA synthesizer

Protocol for a Single Synthesis Cycle:

-

Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMT cation can be used to quantify the coupling efficiency of the previous cycle.[3]

-

Coupling: The benzoyl-protected cytosine phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite (B83602) triester linkage.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutations (n-1 sequences) in the final product.[2]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizer solution.[3]

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Final Cleavage and Deprotection:

-

Cleavage from Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support. This is typically achieved by incubation with concentrated ammonium hydroxide.

-

Base Deprotection: The same ammonium hydroxide solution is used to remove the protecting groups from the nucleotide bases, including the benzoyl group from cytosine. This step is usually performed by heating the solution (e.g., at 55°C) for an extended period (e.g., 5-8 hours) to ensure complete deprotection.[]

Workflow and Logical Relationships

The following diagrams illustrate the core logical flows in oligonucleotide synthesis utilizing benzoyl-protected cytosine phosphoramidite.

Conclusion

Benzoyl-protected cytosine phosphoramidite remains a cornerstone of chemical oligonucleotide synthesis due to its reliability, high coupling efficiency, and well-understood chemistry. While alternative protecting groups offering faster deprotection have been developed, the benzoyl group's stability and extensive history of successful use ensure its continued relevance in the field. For researchers and developers requiring high-fidelity synthesis of standard oligonucleotides, Bz-dC phosphoramidite is a robust and dependable choice. A thorough understanding of its characteristics and the associated experimental protocols is essential for achieving optimal results in the synthesis of custom DNA and RNA sequences for a wide array of biological and therapeutic applications.

References

- 1. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Digital Quantification of Chemical Oligonucleotide Synthesis Errors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

The Cornerstone of Synthetic DNA: An In-depth Technical Guide to Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology, diagnostics, and therapeutics, the ability to chemically synthesize DNA with precision and efficiency is paramount. The foundational technology that underpins this capability is phosphoramidite (B1245037) chemistry. This robust and highly optimized method allows for the routine synthesis of custom oligonucleotides, enabling a vast array of applications from PCR primers and gene synthesis to the development of nucleic acid-based drugs. This technical guide provides a comprehensive overview of the core principles of solid-phase phosphoramidite DNA synthesis, detailing the intricate chemistry, experimental protocols, and critical parameters that ensure the fidelity of the synthesized DNA.

The Chemistry of DNA Synthesis: A Four-Step Cycle

Solid-phase DNA synthesis using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing oligonucleotide chain. The synthesis proceeds in the 3' to 5' direction, which is the reverse of the natural 5' to 3' enzymatic synthesis.[1] The entire process is typically automated on a DNA synthesizer, which precisely controls the delivery of reagents to a solid support, commonly controlled pore glass (CPG), packed in a column.[2]

The synthesis cycle consists of four key chemical reactions:

-

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support. This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.

-

Coupling: The next phosphoramidite monomer, which is a protected nucleoside with a reactive phosphoramidite group at the 3' position, is activated and then coupled to the free 5'-hydroxyl group of the growing chain. This forms a trivalent phosphite (B83602) triester linkage.

-

Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is introduced. This involves acetylating any free 5'-hydroxyl groups that did not participate in the coupling reaction, rendering them inert to further chain extension.[1][3]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester, which is the natural backbone linkage found in DNA.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Visualizing the DNA Synthesis Cycle

Caption: The four-step cycle of phosphoramidite DNA synthesis.

The Building Blocks: Protected Phosphoramidites

The success of phosphoramidite chemistry hinges on the use of carefully designed building blocks – the nucleoside phosphoramidites. These are modified nucleosides where reactive functional groups are temporarily blocked by protecting groups to prevent unwanted side reactions during synthesis.[4]

Key Protecting Groups:

-

5'-Hydroxyl Group: Protected by a dimethoxytrityl (DMT) group, which is stable to the basic and neutral conditions of the synthesis cycle but is readily removed by a weak acid.[4]

-

Phosphite Group: The phosphorus atom is protected with a β-cyanoethyl group, which is stable throughout the synthesis cycle but can be removed during the final deprotection step.[4]

-

Exocyclic Amines of Nucleobases: The amino groups on adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are protected to prevent side reactions during coupling. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G. Thymine (T) does not have an exocyclic amine and therefore does not require protection.

Structure of a Protected Phosphoramidite

Caption: Key components of a protected phosphoramidite monomer.

Quantitative Data in Phosphoramidite Synthesis

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. The overall yield of a synthesis decreases exponentially with the length of the oligonucleotide.

| Parameter | Typical Value/Range | Notes |

| Coupling Efficiency | >99% | Per cycle. Even a small decrease significantly impacts the overall yield of long oligonucleotides.[4][5] |

| Detritylation Time | 20 - 120 seconds | Dependent on the acid used (TCA is faster than DCA).[6] |

| Coupling Time | 30 seconds - 15 minutes | Standard bases are fast, while modified bases may require longer times.[7][8] |

| Capping Efficiency | >99% | Crucial for minimizing deletion mutations.[9] |

| Oxidation Time | 3 - 60 seconds | Dependent on the oxidizing agent and its concentration.[10] |

Impact of Coupling Efficiency on Overall Yield:

The theoretical yield of a full-length oligonucleotide can be calculated using the formula: Yield = (Coupling Efficiency)(Number of couplings) .

| Oligonucleotide Length | 99.5% Coupling Efficiency | 99.0% Coupling Efficiency | 98.0% Coupling Efficiency |

| 20-mer | 90.9% | 82.6% | 67.6% |

| 50-mer | 77.8% | 60.5% | 36.4% |

| 100-mer | 60.5% | 36.6% | 13.3% |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in solid-phase phosphoramidite DNA synthesis. These protocols are generalized and may require optimization based on the specific DNA synthesizer, reagents, and scale of synthesis.

The Synthesis Cycle

a) Detritylation (Deblocking)

-

Reagent: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[11]

-

Procedure:

-

The synthesis column containing the solid support is washed with anhydrous acetonitrile (B52724).

-

The detritylation solution is passed through the column for a specified time (e.g., 60 seconds). The orange color of the cleaved DMT cation can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.

-

The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acid, which is critical to prevent degradation of the phosphoramidite in the next step.

-

b) Coupling

-

Reagents:

-

Procedure:

-

The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

-

The mixture is allowed to react for a specified time (e.g., 30-120 seconds).[8]

-

The column is then washed with anhydrous acetonitrile.

-

c) Capping

-

Reagents:

-

Capping Solution A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) or acetonitrile.[3]

-

Capping Solution B: 16% N-methylimidazole (NMI) in THF or acetonitrile.[13]

-

-

Procedure:

-

Capping solutions A and B are mixed and delivered to the synthesis column.

-

The reaction is allowed to proceed for a specified time (e.g., 30-60 seconds).

-

The column is washed with anhydrous acetonitrile.

-

d) Oxidation

-

Reagent: 0.02 M - 0.1 M Iodine in a mixture of THF, pyridine, and water.[8][14]

-

Procedure:

-

The oxidizing solution is delivered to the synthesis column.

-

The oxidation reaction is allowed to proceed for a specified time (e.g., 30 seconds).

-

The column is washed with anhydrous acetonitrile.

-

Post-Synthesis Processing

a) Cleavage and Deprotection

-

Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) (28-30%).[15][16]

-

Procedure:

-

The solid support is transferred from the synthesis column to a sealed vial.

-

Concentrated ammonium hydroxide is added to the vial.

-

The vial is heated at a specific temperature for a set duration (e.g., 55°C for 8-16 hours) to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.[15]

-

The supernatant containing the deprotected oligonucleotide is collected.

-

b) Purification

-

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method for purifying synthetic oligonucleotides.[17]

-

Procedure (General):

-

The crude oligonucleotide solution is injected onto an RP-HPLC column (e.g., C18).

-

A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate) is used to elute the oligonucleotides.

-

The full-length product, which is typically more retained than the shorter failure sequences, is collected.

-

For "DMT-on" purification, the final DMT group is left on, making the full-length product significantly more hydrophobic and easier to separate. The DMT group is then removed post-purification.[17]

-

c) Analysis

-

Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is widely used for the quality control of synthetic oligonucleotides.[18]

-

Procedure (General):

-

A small amount of the purified oligonucleotide is mixed with a matrix solution (e.g., 3-hydroxypicolinic acid).[18]

-

The mixture is spotted onto a MALDI target plate and allowed to crystallize.

-

The sample is irradiated with a laser, causing desorption and ionization of the oligonucleotide.

-

The mass-to-charge ratio of the ions is measured, allowing for the confirmation of the molecular weight of the synthesized oligonucleotide.

-

Troubleshooting Common Issues in DNA Synthesis

| Issue | Potential Cause(s) | Recommended Action(s) |

| Low Coupling Efficiency | - Moisture in reagents or lines.- Degraded phosphoramidites or activator.- Insufficient coupling time. | - Use fresh, anhydrous acetonitrile.- Replace reagents.- Increase coupling time, especially for modified bases. |

| High n-1 Population | - Incomplete capping. | - Check capping reagents and increase capping time. |

| Depurination | - Excessive exposure to acid during detritylation. | - Use a milder acid (DCA instead of TCA).- Reduce detritylation time. |

| Poor Cleavage/Deprotection | - Old or low-concentration ammonium hydroxide.- Insufficient heating time or temperature. | - Use fresh, concentrated ammonium hydroxide.- Ensure proper heating conditions. |

| Broad or Multiple Peaks in HPLC | - Secondary structures in the oligonucleotide.- Incomplete deprotection. | - Perform HPLC at an elevated temperature (e.g., 60°C).- Ensure complete deprotection. |

Logical Relationships in Phosphoramidite Chemistry

Protecting Group Strategy

Caption: Orthogonal protecting group strategy in phosphoramidite synthesis.

This in-depth guide provides a solid foundation for understanding the principles and practical aspects of phosphoramidite chemistry for DNA synthesis. By carefully controlling the chemical reactions and adhering to optimized protocols, researchers and drug development professionals can reliably produce high-quality synthetic DNA for a wide range of innovative applications.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. Introduction to Oligo Oligonucleotide DNA Synthesis [biolytic.com]

- 3. biotage.com [biotage.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. benchchem.com [benchchem.com]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. glenresearch.com [glenresearch.com]

- 10. Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. atdbio.com [atdbio.com]

- 14. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]

- 15. glenresearch.com [glenresearch.com]

- 16. blog.biosearchtech.com [blog.biosearchtech.com]

- 17. atdbio.com [atdbio.com]

- 18. Oligonucleotide analysis and sequencing using MALDI-TOF mass spectrometry [xray.cz]

Navigating the Solution: A Technical Guide to the Solubility of DMT-dC(bz) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of oligonucleotide synthesis, the solubility of phosphoramidite (B1245037) monomers is a critical parameter that directly influences coupling efficiency and, ultimately, the yield and purity of the final product. This technical guide provides an in-depth analysis of the solubility of N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite], commonly known as DMT-dC(bz) phosphoramidite, in acetonitrile (B52724) and other pertinent organic solvents.

Executive Summary

This compound is a crucial building block in the synthesis of DNA. Its effective dissolution in the reaction solvent, most commonly anhydrous acetonitrile, is paramount for successful automated oligonucleotide synthesis. While precise quantitative solubility data in acetonitrile remains proprietary and varies with purity and formulation, this guide consolidates available data and outlines experimental protocols for its determination. Understanding the solubility characteristics of this key reagent is essential for optimizing synthesis protocols, troubleshooting potential issues, and ensuring the production of high-quality oligonucleotides for research, diagnostics, and therapeutic applications.

Quantitative Solubility Data

The solubility of this compound is influenced by several factors, including the specific batch purity, the presence of any isomers, and the water content of the solvent. The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents.

| Solvent | Solubility | Concentration (Molarity) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 119.92 mM[1] | Ultrasonic assistance may be required. DMSO is hygroscopic, and its water content can significantly impact solubility.[1] |

| Acetonitrile (ACN) | Soluble | Not specified | Acetonitrile is the most common solvent for DNA synthesis.[2] Standard protocols often use concentrations ranging from 0.05 M to 0.1 M.[2] |

| Deuterated Acetonitrile (CD3CN) | Soluble[3] | Not specified | Used for NMR-based analysis. |

| Dichloromethane (DCM) | Soluble | Not specified | Often used for more lipophilic phosphoramidites.[2] |

| Water | 0.53 g/L (at 20 °C) | ~0.63 mM | Very low solubility, highlighting the need for anhydrous conditions during synthesis. |

It is important to note that for oligonucleotide synthesis, phosphoramidites are typically dissolved in anhydrous acetonitrile at concentrations ranging from 0.05 M to 0.1 M.[2] This suggests that the solubility of this compound in acetonitrile is sufficient to achieve these concentrations.

Experimental Protocols for Solubility Determination

A precise determination of solubility is crucial for process optimization and quality control. Below are detailed methodologies for assessing the solubility of phosphoramidites.

Method 1: Visual Inspection for Solubility Determination

This method provides a rapid, qualitative assessment of solubility and is suitable for initial screening of solvents.

Materials:

-

This compound

-

Selected organic solvents (e.g., acetonitrile, dichloromethane)

-

Clear glass vials with caps

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh a precise amount of this compound (e.g., 10 mg) into a clear glass vial.

-

Add a small, measured volume of the solvent to the vial (e.g., 0.1 mL).

-

Cap the vial securely and vortex for 1-2 minutes.

-

Visually inspect the solution against a contrasting background to check for any undissolved particles.

-

If the solid has completely dissolved, the phosphoramidite is soluble at that concentration. The concentration can be calculated (in mg/mL or Molarity).

-

If undissolved solid remains, incrementally add more solvent, vortexing after each addition, until the solid is fully dissolved. Record the total volume of solvent used to determine the solubility.

-

If the solid does not dissolve even with a large volume of solvent, it can be classified as sparingly soluble or insoluble in that particular solvent.

Method 2: Purity and Concentration Analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful analytical technique to not only assess the purity of the phosphoramidite but also to determine its concentration in a solution, which can be used to infer solubility.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water

-

Mobile Phase B: Acetonitrile

-

This compound standard of known concentration

-

Anhydrous acetonitrile

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in anhydrous acetonitrile at known concentrations.

-

Sample Preparation: Prepare a saturated solution of this compound in anhydrous acetonitrile. Allow the solution to equilibrate, and then filter it to remove any undissolved solid.

-

Chromatographic Conditions:

-

Column: C18, 250 x 4.6 mm, 5 µm particle size

-

Flow Rate: 1 mL/min

-

Detection Wavelength: 260 nm

-

Injection Volume: 10 µL

-

Gradient: A suitable gradient of Mobile Phase A and B to achieve good separation.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the filtered, saturated sample solution.

-

Determine the concentration of the phosphoramidite in the saturated solution using the calibration curve. This concentration represents the solubility of the phosphoramidite in acetonitrile under the given conditions.

-

Impact of Solubility on Oligonucleotide Synthesis

The solubility of phosphoramidites in the synthesis solvent is a critical factor that directly impacts the efficiency of the coupling reaction. Inadequate solubility can lead to several issues:

-

Reduced Coupling Efficiency: If the phosphoramidite is not fully dissolved, its effective concentration in the solution will be lower than intended. This can lead to incomplete coupling reactions, resulting in a higher proportion of truncated sequences (n-1 mers) and a lower yield of the full-length oligonucleotide.[4]

-

Clogging of Fluidic Systems: Undissolved particles can clog the narrow tubing and valves of automated DNA synthesizers, leading to instrument malfunction and failed synthesis runs.

-

Inconsistent Results: Poor solubility can lead to variability in the concentration of the phosphoramidite solution delivered to the synthesis column, resulting in inconsistent coupling efficiencies and variable quality of the synthesized oligonucleotides.

Therefore, ensuring the complete dissolution of the phosphoramidite in high-purity, anhydrous acetonitrile is a fundamental requirement for successful and reproducible oligonucleotide synthesis.

Visualizing the Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the logical relationship between phosphoramidite solubility and the quality of oligonucleotide synthesis.

Conclusion

The solubility of this compound is a cornerstone of efficient and reliable oligonucleotide synthesis. While acetonitrile is the industry-standard solvent, ensuring complete dissolution to achieve the target concentration is critical. This guide has provided the available solubility data, detailed experimental protocols for its determination, and highlighted the profound impact of solubility on the final product quality. For researchers and professionals in the field, a thorough understanding and control of this parameter are indispensable for the successful development and production of high-quality oligonucleotides. It is recommended to perform in-house solubility assessments, especially when changing solvent batches or phosphoramidite suppliers, to maintain optimal synthesis performance.

References

Methodological & Application

Application Notes and Protocols: Standard Protocol for Using DMT-dC(bz) Phosphoramidite in an Automated DNA Synthesizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphoramidite (B1245037) method is the gold standard for the chemical synthesis of DNA oligonucleotides.[1][2][3] This process involves the sequential addition of nucleotide monomers, called phosphoramidites, to a growing DNA chain on a solid support.[2][3] Each synthesis cycle consists of four key chemical reactions: detritylation, coupling, capping, and oxidation.[3][4]

DMT-dC(bz) Phosphoramidite is the monomer used to incorporate a deoxycytidine (dC) nucleotide into the oligonucleotide sequence. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is removed at the beginning of each cycle to allow for chain elongation.[3][5] The exocyclic amine of the cytosine base is protected by a benzoyl (bz) group to prevent unwanted side reactions during synthesis.[2][6] The phosphoramidite moiety at the 3' position is activated for coupling to the free 5'-hydroxyl of the growing oligonucleotide chain.

This document provides a detailed protocol for the use of this compound in an automated DNA synthesizer, including instrument setup, synthesis cycle parameters, post-synthesis processing, and quality control analysis.

Materials and Reagents

| Reagent | Function | Typical Concentration/Purity |

| This compound | Deoxycytidine monomer | High purity (>98%) |

| Acetonitrile (Anhydrous) | Solvent for phosphoramidites and activator | <30 ppm H₂O |

| Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT), Dicyanoimidazole (DCI)) | Activates the phosphoramidite for coupling | 0.25 - 0.7 M in Acetonitrile |

| Deblocking/Detritylation Reagent (e.g., Trichloroacetic Acid (TCA) in Dichloromethane (DCM)) | Removes the 5'-DMT protecting group | 3% (v/v) TCA in DCM |

| Capping Reagent A (e.g., Acetic Anhydride in THF/Lutidine) | Acetylates unreacted 5'-hydroxyl groups | 10% Acetic Anhydride |

| Capping Reagent B (e.g., N-Methylimidazole in THF) | Catalyst for the capping reaction | 16% N-Methylimidazole |

| Oxidizer (e.g., Iodine in THF/Water/Pyridine) | Oxidizes the phosphite (B83602) triester to a stable phosphate (B84403) triester | 0.02 - 0.1 M Iodine |

| Cleavage and Deprotection Reagent (e.g., Ammonium (B1175870) Hydroxide (B78521), AMA) | Cleaves the oligo from the solid support and removes protecting groups | Concentrated (28-30%) or a mixture of Ammonium Hydroxide and Methylamine (B109427) (AMA) |

| Controlled Pore Glass (CPG) Solid Support | Solid phase on which the oligonucleotide is synthesized | Pre-loaded with the first nucleoside |

Automated DNA Synthesis Protocol

The automated synthesis process is a cycle of four main steps, repeated for each nucleotide added to the sequence.

Pre-Synthesis Setup

-

Reagent Preparation: Prepare fresh solutions of all reagents according to the synthesizer manufacturer's recommendations. Ensure phosphoramidite solutions are anhydrous.

-

Instrument Priming: Prime all reagent lines on the DNA synthesizer to ensure there are no air bubbles and that fresh reagent is delivered to the synthesis column.

-

Sequence Entry: Program the desired oligonucleotide sequence into the synthesizer's software.

The Synthesis Cycle

The following steps are performed for each coupling cycle:

-

Detritylation (Deblocking): The 5'-DMT protecting group is removed from the nucleoside attached to the solid support by treating it with an acidic solution, typically 3% TCA in DCM.[3][5] This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The cleaved DMT cation is orange, and its absorbance can be measured to monitor coupling efficiency in real-time.[3][5]

-

Coupling: The this compound, dissolved in anhydrous acetonitrile, is delivered to the synthesis column along with an activator. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive.[3] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time for standard phosphoramidites is 2-5 minutes, though this can be extended for modified or sterically hindered bases.[7]

-

Capping: To prevent the elongation of chains that failed to couple in the previous step (failure sequences), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation. This is achieved by treating the support with a mixture of Capping Reagents A and B.[3]

-

Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate triester. This is accomplished by treating the support with an iodine solution in the presence of water and a weak base.[3]

After oxidation, the cycle returns to the detritylation step for the addition of the next nucleotide.

Post-Synthesis: Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.

-

Cleavage from Support: The CPG support is transferred to a vial, and a cleavage/deprotection solution is added.

-

Deprotection: The benzoyl (bz) protecting group on the cytosine bases, along with other base and phosphate protecting groups, is removed by hydrolysis in a basic solution. Standard conditions for deprotection of benzoyl groups are treatment with concentrated ammonium hydroxide at 55°C for 8-12 hours or at room temperature for 24 hours. Alternatively, a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can be used for faster deprotection, typically 10 minutes at 65°C.[8]

Data Presentation: Performance and Quality Control

Table 1: Typical Performance Data for this compound

| Parameter | Expected Value | Method of Measurement |

| Stepwise Coupling Efficiency | > 99% | Trityl Cation Monitoring |

| Overall Yield (for a 20-mer) | 80-90% (Crude) | UV-Vis Spectroscopy (A260) |

| Purity (Crude) | 70-85% | Anion-Exchange or Reverse-Phase HPLC |

Experimental Protocols: Quality Control

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard methods for assessing the purity and identity of synthesized oligonucleotides.[9][10][11]

Protocol: Reverse-Phase HPLC Analysis

This method separates the full-length oligonucleotide from shorter failure sequences.

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Ion-pairing reagent in water (e.g., 100 mM Triethylammonium Acetate (TEAA) or 15 mM Triethylamine (TEA) and 10 mM Hexafluoroisopropanol (HFIP) in water).[9]

-

Mobile Phase B: Acetonitrile or Methanol.[9]

-

Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes.

-

Detection: UV absorbance at 260 nm.

-

Expected Result: The main peak corresponds to the full-length product, with smaller, earlier-eluting peaks representing failure sequences.

Protocol: Mass Spectrometry Analysis

This method confirms the molecular weight of the synthesized oligonucleotide.

-

Technique: Electrospray Ionization (ESI) Mass Spectrometry, often coupled with LC (LC-MS).[11]

-

Mobile Phase: A volatile ion-pairing reagent is required, such as TEA and HFIP.[9][11] TEAA is not suitable for MS as it is not volatile.

-

Analysis: The mass spectrometer detects the mass-to-charge (m/z) ratio of the oligonucleotide.[12] The resulting spectrum will show a series of peaks corresponding to different charge states of the molecule.

-

Expected Result: The deconvoluted mass spectrum should show a major peak corresponding to the calculated molecular weight of the desired oligonucleotide.

Visualizations

Diagram 1: The Automated DNA Synthesis Cycle

Caption: The four-step cycle of automated DNA synthesis.

Diagram 2: Overall Oligonucleotide Workflow

Caption: From sequence design to final purified oligonucleotide.

References

- 1. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 3. DNA寡核苷酸合成 [sigmaaldrich.com]

- 4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atdbio.com [atdbio.com]

- 6. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. glenresearch.com [glenresearch.com]

- 9. advion.com [advion.com]

- 10. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]

- 11. waters.com [waters.com]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols: Calculating Molar Excess of DMT-dC(bz) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient solid-phase synthesis of oligonucleotides is fundamental to research, diagnostics, and the development of therapeutic nucleic acids. The phosphoramidite (B1245037) method is the gold standard for this process, involving a four-step cycle: deblocking, coupling, capping, and oxidation.[1][2] The coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain, is critical for achieving high synthesis yields.

This document provides a detailed protocol for calculating the necessary molar excess of N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite], commonly known as DMT-dC(bz) Phosphoramidite, to ensure high coupling efficiency and maximize the yield of high-quality, full-length oligonucleotides.

Principle of Molar Excess in Oligonucleotide Synthesis

In solid-phase synthesis, the growing oligonucleotide chain is attached to a solid support, such as controlled-pore glass (CPG). The synthesis proceeds by sequentially adding phosphoramidite monomers to the free 5'-hydroxyl group of the support-bound chain.[3] To drive this reaction to completion (ideally >99% efficiency), a significant molar excess of the phosphoramidite and an activator (e.g., tetrazole) is used relative to the number of synthesis sites on the solid support.[4]

An insufficient molar excess can lead to incomplete coupling, resulting in a higher proportion of truncated sequences (n-1 mers) and a lower overall yield of the desired full-length product. Conversely, an excessive amount is wasteful and does not significantly improve coupling efficiency. Therefore, precise calculation and optimization are key.

Key Parameters for Calculation

The calculation of molar excess depends on several factors:

-

Synthesis Scale: The initial amount of nucleoside loaded onto the solid support (e.g., 1.0 µmol).

-

Phosphoramidite Solution Concentration: The molarity of the this compound solution, typically prepared in anhydrous acetonitrile (B52724).[5]

-

Delivery Volume: The volume of phosphoramidite solution delivered to the synthesis column by the DNA synthesizer during the coupling step.

-

Molecular Weight of Phosphoramidite: Required for preparing the phosphoramidite solution.

This compound Properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₆H₅₂N₅O₈P | [6][7][8] |

| Molecular Weight | 833.91 g/mol | [6][7][8] |

| Appearance | White to off-white powder | [7] |

| Base Protecting Group | Benzoyl (bz) | [9] |

| 5' Protecting Group | Dimethoxytrityl (DMT) |[9] |

Experimental Protocols

Protocol 1: Preparation of 0.1 M this compound Solution

This protocol describes the preparation of a standard 0.1 M solution for use in automated DNA synthesizers.

Materials:

-

Anhydrous acetonitrile (CH₃CN)

-

Oven-dried amber glass bottle with a septum cap[10]

-

Argon or Nitrogen gas source

-

Syringes and needles

Methodology:

-

Calculate the mass of this compound required. For example, to prepare 10 mL of a 0.1 M solution:

-

Moles = Concentration (M) x Volume (L)

-

Moles = 0.1 mol/L x 0.010 L = 0.001 mol

-

Mass (g) = Moles x Molecular Weight ( g/mol )

-

Mass = 0.001 mol x 833.91 g/mol = 0.834 g

-

-

Weigh the calculated mass of the phosphoramidite powder into a pre-dried amber glass bottle.

-

Using a syringe, add the required volume of anhydrous acetonitrile to the bottle.

-

Seal the bottle immediately with the septum cap.

-

Gently swirl the bottle until the phosphoramidite is completely dissolved. Avoid vigorous shaking to prevent moisture introduction.

-

Purge the headspace of the bottle with inert gas (Argon or Nitrogen) to ensure an anhydrous environment.

-

Store the solution at 2-8°C when not in use and allow it to warm to room temperature before placing it on the synthesizer.[7] The solution is typically stable for 1-2 weeks on the synthesizer.

Protocol 2: Calculating Molar Excess and Required Delivery Volume

This protocol details the calculation of the molar excess based on the synthesizer's delivery parameters.

Principle: The molar excess is the ratio of the moles of phosphoramidite delivered to the moles of reactive sites on the solid support.

Molar Excess = Moles of Phosphoramidite Delivered / Moles on Solid Support (Synthesis Scale)

Methodology:

-

Determine the Synthesis Scale: Identify the loading of the synthesis column (e.g., 1.0 µmol).

-

Determine Moles of Phosphoramidite Delivered:

-

Moles Delivered = Phosphoramidite Concentration (mol/L) x Delivery Volume (L)

-

-

Calculate the Molar Excess:

-

Use the formula above to calculate the molar excess for a given delivery volume.

-

-

Adjust Delivery Volume for Desired Molar Excess:

Example Calculation:

-

Synthesis Scale: 1.0 µmol

-

Phosphoramidite Concentration: 0.1 M (or 0.1 mmol/mL)

-

Target Molar Excess: 15-fold

Delivery Volume (µL) = (15 x 1.0 µmol) / 0.1 mmol/mL = 150 µL

Therefore, the synthesizer must be programmed to deliver 150 µL of the 0.1 M this compound solution to the 1.0 µmol column to achieve a 15-fold molar excess.

Data Presentation: Recommended Molar Excess

The optimal molar excess can vary based on the complexity of the sequence and the desired purity. The following table provides recommended delivery volumes to achieve specific molar excesses for common synthesis scales using a 0.1 M phosphoramidite solution.

| Synthesis Scale (µmol) | Target Molar Excess | Moles of Amidite Required (µmol) | Required Delivery Volume of 0.1 M Solution (µL) |

| 0.2 | 20 | 4.0 | 40 |

| 1.0 | 15 | 15.0 | 150 |

| 1.0 | 20 | 20.0 | 200 |

| 5.0 | 12 | 60.0 | 600 |

| 10.0 | 10 | 100.0 | 1000 |

| 15.0 | 10 | 150.0 | 1500 |

Visualizations

Workflow for Phosphoramidite Preparation and Use

Caption: Workflow from phosphoramidite preparation to synthesizer setup.

Logical Diagram for Molar Excess Calculation

Caption: Logical flow for calculating the required delivery volume.

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DMT-dC(bz)亚磷酰胺 | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound configured for ABI 102212-98-6 [sigmaaldrich.com]

- 9. DMT-dC(bz) Phosphoramidite | AxisPharm [axispharm.com]

- 10. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]

Recommended Activators for DMT-dC(bz) Phosphoramidite Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and use of activators in the coupling reaction of 2'-Deoxycytidine(N4-benzoyl)-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, 5'-O-(4,4'-dimethoxytrityl) (DMT-dC(bz) Phosphoramidite). The efficient coupling of phosphoramidites to the growing oligonucleotide chain is a critical step in solid-phase synthesis, directly impacting the final yield and purity of the desired product. The choice of activator plays a pivotal role in this process.

Introduction to Phosphoramidite (B1245037) Coupling

The phosphoramidite method is the standard for the chemical synthesis of oligonucleotides.[1] The synthesis cycle involves four key steps: detritylation, coupling, capping, and oxidation. The coupling step, where a phosphoramidite monomer is added to the 5'-hydroxyl group of the growing oligonucleotide chain, requires an activator to proceed efficiently.[2] The activator's role is to protonate the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the 5'-hydroxyl group.[][4] This leads to the formation of a highly reactive intermediate that rapidly couples with the oligonucleotide.[5]

Commonly Used Activators

Several activators have been developed and are commercially available for phosphoramidite chemistry. The selection of an appropriate activator depends on factors such as the steric hindrance of the phosphoramidite, the desired reaction kinetics, and the scale of the synthesis. Below is a summary of commonly used activators.

1H-Tetrazole

1H-Tetrazole has historically been the standard activator for DNA synthesis.[2][4] It acts as both a weak acid to protonate the phosphoramidite and a nucleophile to displace the diisopropylamino group, forming a reactive tetrazolide intermediate.[2][4] However, its limited solubility in acetonitrile (B52724) can lead to precipitation and issues with high-throughput synthesizers.[4]

5-Ethylthio-1H-tetrazole (ETT)

ETT is a more acidic activator than 1H-Tetrazole and is known to increase the rate of the coupling reaction.[4][6] It has better solubility in acetonitrile compared to 1H-Tetrazole.[7] ETT is often recommended for the synthesis of RNA oligonucleotides where steric hindrance from the 2'-hydroxyl protecting group can slow down the coupling reaction.[6]

5-Benzylthio-1H-tetrazole (BTT)

BTT is another acidic activator that has been shown to be effective for both DNA and RNA synthesis.[7] Its increased acidity can lead to shorter coupling times.[7]

4,5-Dicyanoimidazole (B129182) (DCI)

DCI is a non-tetrazole-based activator that is less acidic but more nucleophilic than 1H-Tetrazole.[2] Its high nucleophilicity is thought to contribute to its effectiveness in promoting rapid and efficient coupling.[8][9][10] DCI is highly soluble in acetonitrile, making it a suitable choice for various synthesis platforms.[2][4][8]

Activator Properties and Performance Data

The following table summarizes key properties and performance data for the recommended activators.

| Activator | pKa | Solubility in Acetonitrile (M) | Recommended Concentration (M) | Key Characteristics |

| 1H-Tetrazole | 4.89[7] | ~0.5[2] | 0.45 - 0.5[6] | Standard activator, limited solubility.[2][4] |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.28[7] | >0.75[7] | 0.25 - 0.75[6][11] | More acidic and faster than 1H-Tetrazole.[4][6] |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.08[7] | ~0.33[7] | 0.25 - 0.3[5][12] | More acidic than ETT, suitable for sterically hindered amidites.[7] |

| 4,5-Dicyanoimidazole (DCI) | 5.2[2] | up to 1.1[10] | 0.25 - 1.2[11][12] | Less acidic, highly nucleophilic, and very soluble.[4][8] |

Signaling Pathway and Experimental Workflow

Phosphoramidite Coupling Reaction Pathway

The following diagram illustrates the mechanism of the phosphoramidite coupling reaction activated by a generic activator (e.g., Tetrazole).

References

- 1. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. thomassci.com [thomassci.com]

- 6. dynacellsciences.com [dynacellsciences.com]

- 7. glenresearch.com [glenresearch.com]

- 8. academic.oup.com [academic.oup.com]